molecular formula C28H20Na2O6S2 B12812812 Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate

Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate

Cat. No.: B12812812
M. Wt: 562.6 g/mol
InChI Key: HSMVNLWDRRDUHZ-UFVDJLLLSA-L
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Description

Sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate is a complex organic compound with the molecular formula C26H21NaO12S4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate typically involves the reaction of biphenyl derivatives with ethene and sulfonation agents. One common method includes the condensation reaction of biphenyl with ethene derivatives in the presence of a catalyst such as p-toluenesulfonic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted biphenyl compounds .

Scientific Research Applications

Sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups can form strong interactions with various biological molecules, influencing their function and activity. Additionally, its biphenyl structure allows for π-π stacking interactions, which can enhance its binding affinity and specificity .

Properties

Molecular Formula

C28H20Na2O6S2

Molecular Weight

562.6 g/mol

IUPAC Name

disodium;4-[(E)-2-[4-[4-[(E)-2-(4-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C28H22O6S2.2Na/c29-35(30,31)27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)26-15-7-22(8-16-26)2-4-24-11-19-28(20-12-24)36(32,33)34;;/h1-20H,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b3-1+,4-2+;;

InChI Key

HSMVNLWDRRDUHZ-UFVDJLLLSA-L

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)C=CC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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